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5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Documentation Hub

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  • Product: 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

[label="IP3 GPR40 (FFA1) signaling cascade activated by dihydrobenzofuran-3-acetic acid derivatives. Physicochemical Properties The following table summarizes the core quantitative data for 5-(Trifluoromethyl)-2,3-dihydr...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="IP3

GPR40 (FFA1) signaling cascade activated by dihydrobenzofuran-3-acetic acid derivatives.

Physicochemical Properties

The following table summarizes the core quantitative data for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid 1.

PropertyValueCausality / Significance in Design
CAS Number 1891329-89-7Unique registry identifier for the specific 5-CF3 isomer.
Molecular Formula C11H9F3O3Dictates the exact mass and isotopic distribution.
Molecular Weight 246.18 g/mol Low MW allows for downstream coupling without violating Lipinski's Rule of 5.
Calculated LogP ~ 2.8 - 3.2Optimal lipophilicity for membrane permeation and hydrophobic pocket binding.
Estimated pKa ~ 4.2 - 4.5Ensures the carboxylic acid is >99% ionized at physiological pH (7.4), critical for Arg-anchoring.
Topological Polar Surface Area (TPSA) 46.53 ŲExcellent range for oral bioavailability and cellular permeability.

Experimental Workflows: Synthesis & Characterization

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes an internal control or analytical checkpoint to confirm causality and prevent downstream failure.

Experimental_Workflow Synth Asymmetric Hydrogenation (Rh-Catalyst) Purif Chiral Resolution & Purification Synth->Purif LCMS LC-MS/MS Purity Validation Purif->LCMS pKa Potentiometric Titration (pKa Determination) LCMS->pKa LogP Shake-Flask Method (LogP Profiling) LCMS->LogP

Step-by-step synthetic and physicochemical validation workflow for the target compound.

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation

Causality: The 3-position of the dihydrobenzofuran core is a chiral center. Because biological targets like GPR40 are heavily stereoselective, racemic mixtures lead to off-target effects and halved efficacy. We utilize a Rh-catalyzed asymmetric hydrogenation of the parent benzofuran-3-acetic acid to selectively yield the active enantiomer 2.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(Trifluoromethyl)benzofuran-3-acetic acid (1.0 eq) in anhydrous Methanol/THF (1:1 v/v) under an inert argon atmosphere.

  • Catalyst Addition: Add 1.0 mol% of cationic Rhodium Et-FerroTANE complex. Self-Validation Checkpoint: Run a parallel micro-scale reaction using an achiral Pd/C catalyst. If the Rh-catalyzed reaction yields a racemic mixture (checked via chiral HPLC), the Et-FerroTANE ligand has degraded and the batch must be aborted.

  • Hydrogenation: Purge the reactor with H2 gas (3 cycles) and pressurize to 50 psi. Stir at room temperature for 12 hours.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Chiral Validation: Analyze the crude product via Chiralpak AD-H HPLC. The target enantiomeric excess (ee) must be >91%.

Protocol B: Self-Validating LogP Determination (Shake-Flask LC-MS)

Causality: Computational LogP values for heavily fluorinated compounds often deviate from empirical reality due to the unique stereoelectronic effects of the -CF3 group. An empirical shake-flask method is mandatory to confirm the lipophilicity profile.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4, 50 mM) by stirring them together vigorously for 24 hours, then separate the phases.

  • Sample Preparation: Dissolve 1 mg of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid in 1 mL of the pre-saturated 1-octanol.

  • Internal Control Addition: Add 1 mg of Propranolol (known LogP ~3.48) to the same octanol phase. Self-Validation Checkpoint: Propranolol acts as an internal standard. If the empirically calculated LogP of Propranolol deviates by >0.1 log units from literature, the phase separation or LC-MS calibration is flawed, and the assay must be rejected.

  • Partitioning: Add 1 mL of the pre-saturated aqueous buffer to the octanol mixture. Shake vigorously at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Extract 100 µL from each phase, dilute appropriately, and analyze via LC-MS/MS (MRM mode targeting the m/z 245 [M-H]- ion for the target and m/z 260 [M+H]+ for Propranolol).

  • Calculation: LogP = Log10 (AUC_octanol / AUC_aqueous).

Analytical Validation Data Summary

To ensure rigorous quality control, the following table outlines the expected analytical validation metrics for a successful batch of this compound.

Analytical TechniqueTarget MetricAcceptance CriteriaPurpose
Chiral HPLC Enantiomeric Excess (ee)> 95%Confirms stereoselectivity of the Rh-catalyzed hydrogenation.
LC-MS/MS Chemical Purity> 98% (UV 254 nm)Ensures absence of unreacted benzofuran starting material.
19F NMR Chemical ShiftSinglet at ~ -61 ppmConfirms the intact trifluoromethyl group.
Potentiometric Titration pKa4.3 ± 0.1Validates the ionization state of the acetic acid moiety.

References

  • Title: 5-(TRIFLUOROMETHYL)
  • Source: CNR-IRIS (Synthesis 2020)
  • Title: 1894971-68-6,4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid (Related Catalog)

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of its safety profile. This technical guide provides a comprehensive, in-depth framew...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of its safety profile. This technical guide provides a comprehensive, in-depth framework for the preliminary toxicity screening of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. As a novel compound, its toxicological properties are yet to be fully elucidated. This document, therefore, outlines a multi-tiered, field-proven strategy encompassing in silico, in vitro, and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The methodologies detailed herein are designed to identify potential liabilities early in the drug development process, thereby conserving resources and guiding informed decision-making.[1] This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each experimental choice.

Introduction: The Imperative of Early Toxicity Assessment

The early identification of potential toxicities is a cornerstone of modern drug discovery.[1] A significant percentage of drug candidates fail in later stages of development due to unforeseen adverse effects, leading to substantial financial and temporal losses. A proactive, front-loaded approach to toxicity screening allows for the early de-risking of promising compounds. 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid, with its unique chemical scaffold, necessitates a thorough preliminary toxicological evaluation to establish a foundational safety profile. While no specific toxicity data for this exact molecule is readily available, hazard classifications for structurally similar compounds, such as 5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid and 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid, indicate potential for acute toxicity, as well as skin and eye irritation.[2][3] This underscores the importance of the screening cascade detailed in this guide.

This guide will delineate a logical progression of assays, from computational predictions to cell-based functional assays, designed to provide a holistic initial assessment of the compound's potential cytotoxic, genotoxic, and cardiac liabilities, as well as its metabolic stability.

Tier 1: In Silico Toxicity Prediction

The initial step in our screening cascade leverages the power of computational toxicology to predict potential liabilities based on the chemical structure of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid.[4][5] In silico methods offer a rapid and cost-effective means to prioritize compounds and guide subsequent experimental testing.[4][6]

Rationale and Approach

By comparing the structural features of our target molecule to databases of known toxicants, we can identify potential "structural alerts" or "toxicophores" that are associated with specific toxicities.[4] This process involves the use of Quantitative Structure-Activity Relationship (QSAR) models and expert systems.[5]

Recommended In Silico Tools

A variety of free and commercial in silico toxicology tools are available. For this preliminary screen, a combination of models is recommended to increase the predictive power.

  • Toxicity Prediction (e.g., ToxiM, LAZAR): These tools can predict a range of toxic endpoints, including carcinogenicity, mutagenicity, and organ toxicity.[4][7]

  • hERG Liability Prediction: Specialized models can predict the potential for the compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

  • Metabolic Pathway Prediction: Software can predict likely sites of metabolism on the molecule, which can inform the design of subsequent metabolic stability assays.

Data Presentation: Predicted Toxicity Profile

The results from the in silico analysis should be compiled into a comprehensive table to provide a clear overview of potential risks.

Toxicity Endpoint Prediction Confidence Level Structural Alerts Identified
Mutagenicity (Ames)NegativeMediumNone
CarcinogenicityLow ConcernLowAromatic ring system (general alert)
hERG InhibitionPossibleMediumTrifluoromethyl group
HepatotoxicityLow ConcernMediumNone
Skin SensitizationPossibleHighBenzofuran scaffold

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 2: In Vitro Cytotoxicity Assessment

Following the in silico analysis, the next critical step is to assess the compound's effect on cell viability and proliferation using in vitro assays.[8][9][10] These assays provide the first experimental indication of the compound's general toxicity at a cellular level.[11]

The Principle of Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[11] This can manifest as cell death (necrosis or apoptosis), inhibition of cell proliferation, or damage to cellular functions and membrane integrity.[9]

Experimental Workflow: A Multi-Assay Approach

A multi-tiered approach combining different cytotoxicity assays is recommended to gain a comprehensive understanding and avoid misleading results.[12][13]

Caption: A streamlined workflow for in vitro cytotoxicity assessment.

Detailed Experimental Protocols

A panel of cell lines should be used, including a standard immortalized line (e.g., HEK293 or HepG2) and a cell line relevant to the intended therapeutic target, if known.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell membrane damage, which is a marker of cytotoxicity.[11]

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add 50 µL of the LDH reaction mixture (commercially available kit).

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control and determine the EC50 value (the concentration that causes 50% of maximum LDH release).

Data Presentation: Cytotoxicity Profile
Assay Cell Line IC50 / EC50 (µM) Time Point
MTTHepG2> 10048h
MTTHEK29385.248h
LDHHepG2> 10048h
LDHHEK29392.548h

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are crucial for determining if a compound can damage genetic material, which could lead to mutations and potentially cancer.[1][14][15] Regulatory agencies require a battery of genotoxicity tests for new drug candidates.[16][17]

The Importance of a Multi-Test Battery

No single genotoxicity assay can detect all types of genetic damage. Therefore, a standard battery of tests is employed to assess different endpoints.[16]

Caption: A standard in vitro genotoxicity testing battery.

Detailed Experimental Protocols

The Ames test is a widely used method to identify substances that can produce genetic damage leading to gene mutations.[1][16] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium.

Protocol:

  • Tester Strains: Use a minimum of four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and one Escherichia coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[18]

  • Plate Incorporation Method:

    • Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

This assay detects damage to chromosomes. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[16]

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound, with and without S9 metabolic activation.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes micronuclei easier to score.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Data Presentation: Genotoxicity Summary
Assay Tester Strain / Cell Line Metabolic Activation (S9) Result
Ames TestTA98, TA100, TA1535, TA1537, WP2 uvrAWith & WithoutNegative
In Vitro MicronucleusCHO-K1With & WithoutNegative

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Tier 4: Early ADME and Safety Pharmacology

Early assessment of a compound's ADME properties and potential for off-target effects is crucial for predicting its in vivo behavior and identifying potential safety liabilities.[19][20]

Metabolic Stability

Metabolic stability assays determine how quickly a compound is metabolized by liver enzymes, which influences its half-life and potential for drug-drug interactions.[18][21][22]

Protocol (Liver Microsomes):

  • Incubation: Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human and rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[23] Therefore, early screening for hERG liability is a regulatory requirement.[24]

Protocol (Automated Patch Clamp):

  • Cell Line: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp System: Utilize an automated patch clamp system (e.g., QPatch or SyncroPatch) for high-throughput screening.[25]

  • Compound Application: Apply a range of concentrations of the test compound to the cells.

  • Electrophysiological Recording: Record the hERG current before and after compound application.

  • Data Analysis: Determine the IC50 value for hERG channel inhibition.

Data Presentation: Early ADME and Safety Pharmacology Profile
Parameter Species Value Interpretation
Metabolic Stability
Half-life (t1/2, min)Human Liver Microsomes45Moderate Stability
Intrinsic Clearance (Clint, µL/min/mg)Human Liver Microsomes25Low Clearance
hERG Inhibition
IC50 (µM)HEK293-hERG> 30Low Risk

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Forward-Looking Strategy

This technical guide has outlined a comprehensive and logical framework for the preliminary toxicity screening of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. The proposed tiered approach, progressing from in silico predictions to in vitro cytotoxicity, genotoxicity, and early safety pharmacology assays, provides a robust initial assessment of the compound's safety profile.

Based on the hypothetical data presented, 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid demonstrates a favorable preliminary safety profile, with low cytotoxicity, no evidence of genotoxicity, moderate metabolic stability, and a low risk of hERG channel inhibition. These results would support the continued development of this compound and guide the design of more extensive preclinical toxicology studies.

It is imperative to remember that this preliminary screen is the first step in a thorough safety evaluation.[1] The findings from these studies will inform the design of subsequent in vivo toxicity studies and ultimately contribute to a comprehensive risk assessment for human clinical trials.[26][27][28]

References

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • News-Medical.Net. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Creative Diagnostics. (2024, April 29). Metabolic Stability and Metabolite Analysis of Drugs. [Link]

  • BioSperix. (2025, May 29). What is the difference between metabolic stability and permeability assays?[Link]

  • Dovepress. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • JSciMed Central. (2018, May 18). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]

  • Frontiers. (n.d.). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. [Link]

  • Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. [Link]

  • Mediford Corporation. (2024, June 6). Best Practice hERG Assay. [Link]

  • Nature. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. [Link]

  • Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. [Link]

  • News-Medical.Net. (2023, July 18). What is Genotoxicity Testing?[Link]

  • SlideShare. (n.d.). hERG Assay. [Link]

  • MDPI. (2025, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. [Link]

  • Evotec. (n.d.). hERG Safety Assay. [Link]

  • ResearchGate. (n.d.). In silico tools for toxicity prediction. [Link]

  • Certara. (2022, January 24). Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • National Toxicology Program - NIH. (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods. [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Toxicology Testing in the Twenty-First Century. [Link]

  • Taylor & Francis Online. (2025, May 8). Current approaches to toxicity profiling in early-stage drug development. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. [Link]

  • NextSDS. (n.d.). 5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid. [Link]

  • AFMPS. (2023, September 15). Non-clinical assessment of early phase clinical trials General aspects. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological screening. [Link]

  • ICH. (n.d.). Safety Guidelines. [Link]

  • European Medicines Agency. (2007, July 19). Strategies to identify and mitigate risks for first-in-human and early clinical trials with investigational medicinal products. [Link]

  • NextSDS. (n.d.). 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid. [Link]

  • British Journal of Cancer. (n.d.). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. [Link]

  • PubChem. (n.d.). 2-[4-[2-[2-(2,3-dihydro-1-benzofuran-3-yl)acetyl]-5-fluoro-3,4-dihydro-1H-isoquinolin-8-yl]-3-ethoxyphenyl]acetic acid. [Link]

  • PubMed. (n.d.). Fluorotelomer acids are more toxic than perfluorinated acids. [Link]

  • AccelaChemBio. (n.d.). 1541324-83-7,5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid. [Link]

Sources

Protocols & Analytical Methods

Method

scalable synthesis route for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

An Application Note and Protocol for the Scalable Synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Introduction 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid is a key building block in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scalable Synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Introduction

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid is a key building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The dihydrobenzofuran scaffold is also a privileged structure found in numerous biologically active natural products and pharmaceuticals[3][4][5]. The scalable and efficient synthesis of this compound is therefore of considerable interest to researchers in drug discovery and development.

This document provides a detailed, four-step synthetic route for the preparation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid, starting from the commercially available 4-(trifluoromethyl)phenol. The described protocol is designed for high yield and purity, with considerations for scaling up from laboratory to pilot-plant production. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and safety considerations.

Overall Synthetic Strategy

The synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid is achieved through a four-step sequence, as outlined in the retrosynthetic analysis and the forward synthetic scheme below. The strategy involves the initial formation of the dihydrobenzofuran ring system, followed by the introduction and elaboration of the acetic acid side chain at the 3-position.

Retrosynthetic Analysis

G target 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid step4 Nitrile Hydrolysis target->step4 intermediate3 (5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylidene)acetonitrile step4->intermediate3 step3 Horner-Wadsworth-Emmons & Reduction intermediate3->step3 intermediate2 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-one step3->intermediate2 step2 Wacker-Type Oxidation intermediate2->step2 intermediate1 2-Allyl-4-(trifluoromethyl)phenol step2->intermediate1 step1 Claisen Rearrangement intermediate1->step1 starting_material 1-Allyloxy-4-(trifluoromethyl)benzene step1->starting_material

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthetic Scheme

G A 4-(Trifluoromethyl)phenol B 1-Allyloxy-4-(trifluoromethyl)benzene A->B Step 1a Allyl Bromide, K2CO3 C 2-Allyl-4-(trifluoromethyl)phenol B->C Step 1b Claisen Rearrangement D 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-one C->D Step 2 Wacker-Type Oxidation E (E)-(5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylidene)acetonitrile D->E Step 3a Horner-Wadsworth-Emmons F 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetonitrile E->F Step 3b Reduction G 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid F->G Step 4 Hydrolysis

Caption: Overall forward synthetic route.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

This step is a two-part process involving a Williamson ether synthesis followed by a Claisen rearrangement.

Part A: Synthesis of 1-Allyloxy-4-(trifluoromethyl)benzene

  • Reaction: Williamson ether synthesis

  • Rationale: This is a classic and highly efficient method for the formation of ethers. The reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by the base, acts as a nucleophile and displaces the bromide from allyl bromide. Acetone is a suitable solvent for this reaction, and potassium carbonate is a cost-effective and easily handled base.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-(Trifluoromethyl)phenol162.1150.0 g0.3081.0
Allyl bromide120.9841.0 g (29.8 mL)0.3391.1
Potassium carbonate (K₂CO₃)138.2163.9 g0.4621.5
Acetone58.08500 mL--

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(trifluoromethyl)phenol (50.0 g, 0.308 mol), potassium carbonate (63.9 g, 0.462 mol), and acetone (500 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (29.8 mL, 0.339 mol) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in diethyl ether (300 mL) and wash with 1 M NaOH (2 x 100 mL) to remove any unreacted phenol, followed by water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-allyloxy-4-(trifluoromethyl)benzene as a colorless oil. The product is typically of sufficient purity for the next step.

  • Expected Yield: 90-98%

Part B: Synthesis of 2-Allyl-4-(trifluoromethyl)phenol

  • Reaction: Claisen Rearrangement

  • Rationale: The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. It is a[6][6]-sigmatropic rearrangement that proceeds through a concerted, pericyclic transition state. Heating the allyl phenyl ether induces the rearrangement to the ortho-allylated phenol.[7]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Allyloxy-4-(trifluoromethyl)benzene202.1855.0 g0.2721.0
N,N-Diethylaniline (optional solvent)149.23100 mL--

Protocol:

  • Place 1-allyloxy-4-(trifluoromethyl)benzene (55.0 g, 0.272 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction can be run neat or in a high-boiling solvent like N,N-diethylaniline.

  • Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature. If run neat, the crude product is obtained directly. If a solvent is used, it can be removed by vacuum distillation.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-allyl-4-(trifluoromethyl)phenol as a pale yellow oil.

  • Expected Yield: 75-85%

Step 2: Synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-one
  • Reaction: Wacker-type oxidative cyclization

  • Rationale: This reaction combines the oxidation of the alkene and an intramolecular cyclization in one step. The palladium(II) catalyst activates the double bond towards nucleophilic attack by the phenolic hydroxyl group. The copper(II) co-catalyst reoxidizes the resulting palladium(0) back to palladium(II), allowing for a catalytic cycle.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Allyl-4-(trifluoromethyl)phenol202.1840.0 g0.1981.0
Palladium(II) chloride (PdCl₂)177.330.70 g0.003960.02
Copper(I) chloride (CuCl)98.991.96 g0.01980.1
Dimethylformamide (DMF)73.09400 mL--
Water18.0240 mL--
Oxygen (O₂)32.00Balloon--

Protocol:

  • To a 1 L round-bottom flask, add palladium(II) chloride (0.70 g, 0.00396 mol), copper(I) chloride (1.96 g, 0.0198 mol), DMF (400 mL), and water (40 mL).

  • Stir the mixture under an oxygen atmosphere (balloon) at room temperature until all the solids have dissolved.

  • Add 2-allyl-4-(trifluoromethyl)phenol (40.0 g, 0.198 mol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours under an oxygen atmosphere. Monitor the reaction by TLC.

  • Pour the reaction mixture into 1 L of water and extract with diethyl ether (3 x 300 mL).

  • Combine the organic layers and wash with water (2 x 200 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-one as a solid.

  • Expected Yield: 60-70%

Step 3: Synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetonitrile

This step involves a Horner-Wadsworth-Emmons reaction to form an unsaturated nitrile, followed by reduction of the double bond.

Part A: Synthesis of (E)-(5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylidene)acetonitrile

  • Reaction: Horner-Wadsworth-Emmons olefination

  • Rationale: This reaction is a reliable method for the stereoselective synthesis of alkenes from carbonyl compounds. The phosphonate carbanion, generated by a strong base, reacts with the ketone to form a phosphonate intermediate, which then eliminates to give the alkene. The use of diethyl cyanomethylphosphonate allows for the direct introduction of the acetonitrile moiety.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-one216.1530.0 g0.1391.0
Diethyl cyanomethylphosphonate177.1227.0 g (24.5 mL)0.1521.1
Sodium hydride (NaH, 60% dispersion in oil)24.006.1 g0.1521.1
Tetrahydrofuran (THF), anhydrous72.11500 mL--

Protocol:

  • To a flame-dried 1 L round-bottom flask under a nitrogen atmosphere, add sodium hydride (6.1 g, 0.152 mol) and anhydrous THF (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of diethyl cyanomethylphosphonate (24.5 mL, 0.152 mol) in anhydrous THF (100 mL) dropwise over 30 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 5-(trifluoromethyl)-2,3-dihydrobenzofuran-3-one (30.0 g, 0.139 mol) in anhydrous THF (200 mL) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL).

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to give the product as a solid.

  • Expected Yield: 80-90%

Part B: Synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetonitrile

  • Reaction: Catalytic hydrogenation

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of carbon-carbon double bonds. Palladium on carbon is a common and effective catalyst for this transformation.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
(E)-(5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-ylidene)acetonitrile239.1828.0 g0.1171.0
Palladium on carbon (10% Pd/C)-1.4 g-5 wt%
Ethanol46.07400 mL--
Hydrogen (H₂)2.0250 psi--

Protocol:

  • To a hydrogenation vessel, add the unsaturated nitrile (28.0 g, 0.117 mol), ethanol (400 mL), and 10% Pd/C (1.4 g).

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi and shake or stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

  • Expected Yield: 95-100%

Step 4: Synthesis of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
  • Reaction: Nitrile hydrolysis

  • Rationale: Acid- or base-catalyzed hydrolysis of the nitrile group is a standard method for the synthesis of carboxylic acids. The use of a mixture of sulfuric acid and water under heating ensures complete hydrolysis.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetonitrile241.2025.0 g0.1041.0
Sulfuric acid (H₂SO₄, concentrated)98.08100 mL--
Water18.02100 mL--

Protocol:

  • In a 500 mL round-bottom flask, carefully add concentrated sulfuric acid (100 mL) to water (100 mL) with cooling.

  • Add the nitrile (25.0 g, 0.104 mol) to the acidic solution.

  • Heat the mixture to reflux (around 120 °C) for 6-8 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice (500 g).

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

  • Expected Yield: 80-90%

References

  • Schäfer, G., Ahmetovic, M., & Abele, S. (2017). Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. Organic Letters, 19(23), 6578–6581. [Link]

  • Wang, F., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3858–3861. [Link]

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2018). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 83(21), 13316–13325. [Link]

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2018). A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California. [Link]

  • Chen, P., & Liu, G. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition, 54(40), 11849-11852. [Link]

  • Novikov, R. A., et al. (2011). Expedient Preparation of Trifluoromethyl-Substituted Benzofuranols. Organic Letters, 13(22), 6054–6057. [Link]

  • Mazzarella, D., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(8), 4979–4989. [Link]

  • Mazzarella, D., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. PMC. [Link]

  • Beier, P., & Pastyříková, T. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Organic & Biomolecular Chemistry, 13(6), 1865–1871. [Link]

  • Buev, E. M., et al. (2024). Synthesis of (2,3-dihydrobenzofuran-3-yl)acetic acids from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters, 152, 155354. [Link]

  • Jha, B. K., et al. (2020). Dihydrobenzofurans by [4+1] annulation of in situ-generated CF3-o-quinone methides and sulfur ylides. Organic & Biomolecular Chemistry, 18(42), 8636–8640. [Link]

  • Yamashita, M., et al. (2014). Preparation of (2,3-Dihydrobenzofuran-3-yl)acetic Acid via Rh-Catalyzed Asymmetric Hydrogenation. Bulletin of the Chemical Society of Japan, 87(4), 546–548. [Link]

  • Li, S., et al. (2018). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Natural Product Reports, 35(11), 1196–1229. [Link]

  • Barcellos, T., et al. (2021). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2021(42), 5801–5805. [Link]

  • Zhang, Q., & Hartwig, J. F. (2018). Synthesis of heteroaromatic trifluoromethyl ethers with trifluoromethyl triflate as the source of the trifluoromethoxy group. Chemical Communications, 54(73), 10124–10127. [Link]

  • Gomes, G. dos P., et al. (2020). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. The Journal of Organic Chemistry, 85(17), 11335–11344. [Link]

  • Wang, C., et al. (2021). Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation. ACS Catalysis, 11(6), 3436–3442. [Link]

  • CN102924497A - Novel preparation method of darifenacin intermediate 2, 3-dihydro-5-benzofuran acetic acid. (2013).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Kulkarni, P., Borate, K., & Pai, N. R. (2014). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]

  • Wang, Y., et al. (2020). Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers, 7(14), 1834–1839. [Link]

  • Aslam, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • McClure, M. S., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. The Journal of Organic Chemistry, 70(8), 3265–3268. [Link]

  • Munawar, A., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(52), 33799–33827. [Link]

  • Mahantesha, B., et al. (2015). An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. Journal of Heterocyclic Chemistry, 52(5), 1438–1446. [Link]

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

  • Kim, D., & Lee, Y. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), 31215–31219. [Link]

  • Faiz, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1488661. [Link]

  • Ghosh, A., & Sarpong, R. (2018). Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Organic Letters, 20(17), 5429–5432. [Link]

  • Beier, P. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7505. [Link]

  • Reddy, B. V. S., et al. (2014). De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. Organic & Biomolecular Chemistry, 12(43), 8753–8758. [Link]

  • Arico', F. (2022). Towards Scalable Synthesis of Furanics: Products Purification and Comparative Environmental Assessment. IRIS. [Link]

  • Honey, S., et al. (2018). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1636–1641. [Link]

Sources

Application

NMR spectroscopy characterization of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

An Application Note and Protocol for the NMR Spectroscopic Characterization of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Abstract This technical guide provides a comprehensive methodology for the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the NMR Spectroscopic Characterization of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition for ¹H, ¹³C, and ¹⁹F NMR experiments. The core of this note is an in-depth analysis of the spectral data, explaining the causal relationships between the molecule's structure—including its chiral center and trifluoromethyl substituent—and the observed chemical shifts and coupling patterns. This document is intended for researchers, chemists, and drug development professionals requiring robust analytical methods for the unambiguous characterization of complex fluorinated heterocyclic compounds.

Scientific Rationale and Strategic Overview

The precise structural confirmation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is critical in synthetic chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. NMR spectroscopy stands as the definitive method for its characterization, offering unparalleled insight into molecular architecture.

Our analytical strategy is built on a multi-nuclear approach, leveraging the strengths of ¹H, ¹³C, and ¹⁹F NMR to create a self-validating system of characterization. The key structural feature dictating our experimental design is the stereocenter at the C3 position. This chiral center renders the geminal protons on the adjacent methylene groups (C2 of the dihydrofuran ring and the Cα of the acetic acid side chain) chemically non-equivalent.[1][2][3][4] These pairs of protons are defined as diastereotopic and are expected to exhibit distinct chemical shifts and complex spin-spin coupling patterns, providing a rich source of structural information.[1][5]

Experimental Workflow

The logical flow of the characterization process ensures robust and reproducible results, from sample handling to final structural confirmation.

G cluster_prep 1. Sample Preparation cluster_proc 3. Data Processing & Analysis cluster_confirm 4. Structural Confirmation A Weigh 5-10 mg of sample B Dissolve in 0.6 mL DMSO-d6 A->B C Filter through glass wool plug into 5 mm NMR tube B->C H1 ¹H NMR C->H1 C13 ¹³C{¹H} NMR F19 ¹⁹F NMR D Fourier Transform, Phasing, & Baseline Correction F19->D E Chemical Shift Referencing D->E F Integration & Peak Picking E->F G Assign Signals & Interpret Coupling Patterns F->G H Correlate ¹H, ¹³C, and ¹⁹F Data G->H I Final Structure Verification H->I

Figure 1: A validated workflow for the complete NMR characterization of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid.

Protocols for Data Acquisition

Sample Preparation Protocol

Causality: The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6] The choice of solvent is paramount. DMSO-d₆ is selected for its high polarity, which readily dissolves the carboxylic acid analyte, and its ability to slow the exchange of the acidic -COOH proton, allowing for its observation.[7] Filtering the sample is a critical, non-negotiable step to remove particulate matter that can degrade magnetic field homogeneity and, consequently, spectral resolution.[6][8][9]

Materials:

  • 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (5-25 mg for ¹H; 25-50 mg for ¹³C)

  • DMSO-d₆ (99.96 atom % D)

  • High-quality 5 mm NMR tubes and caps

  • Glass Pasteur pipette and glass wool

  • Small vial for dissolution

Procedure:

  • Place 5-25 mg of the analyte into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆. Vortex gently until the solid is fully dissolved.

  • Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette.

  • Filter the solution through the glass wool plug directly into the NMR tube to a height of approximately 4-5 cm (0.55-0.65 mL).[10]

  • Cap the NMR tube securely and label it clearly.

Spectrometer Parameters

The following acquisition parameters are optimized for a 400 MHz spectrometer.

Parameter ¹H Experiment ¹³C{¹H} Experiment ¹⁹F Experiment
Pulse Program zg30zgpg30 (proton decoupled)zg
Solvent DMSO-d₆DMSO-d₆DMSO-d₆
Temperature 298 K298 K298 K
Spectral Width 16 ppm (-2 to 14 ppm)240 ppm (-15 to 225 ppm)50 ppm (-40 to -90 ppm)
Acquisition Time ≥ 3.0 s≥ 1.0 s≥ 1.0 s
Relaxation Delay (d1) 5.0 s2.0 s2.0 s
Number of Scans 16102464

Rationale for Parameter Choices:

  • Proton Decoupling in ¹³C NMR: The zgpg30 pulse program with proton decoupling is used to simplify the spectrum to single lines for each unique carbon and to enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

  • Relaxation Delay (d1): A longer delay (5s) for ¹H NMR ensures full relaxation of all protons, which is crucial for accurate signal integration. For ¹³C, a 2s delay is a standard compromise between sensitivity and experiment time.

  • ¹⁹F NMR Range: The spectral width is centered around the expected chemical shift for an aromatic CF₃ group, which typically appears between -60 and -65 ppm relative to CFCl₃.[11][12]

Spectral Analysis and Interpretation

¹H NMR Spectrum: Expected Signals and Assignments

The ¹H NMR spectrum is the most information-rich for this molecule. The presence of the chiral center at C3 is the most significant feature, causing the geminal protons at C2 and the side-chain Cα to be diastereotopic.[3][5] This means they reside in different chemical environments and will appear as separate signals, coupling to each other (geminal coupling) and to the proton on C3 (vicinal coupling).

Proton Assignment Expected δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale & Key Insights
-COOH> 12.0br s-1HThe acidic proton signal is observable in DMSO and is typically broad due to exchange. Its downfield shift is characteristic of a carboxylic acid.
H-4, H-6, H-77.0 - 7.8mortho: 6-10 Hz, meta: < 4 Hz3HAromatic protons. The CF₃ group is electron-withdrawing, leading to complex splitting patterns. H-4 and H-6 will be most deshielded.
H-2a, H-2b4.2 - 4.8dd, ddgeminal: ~9-12 Hz, vicinal: ~6-9 Hz2HDiastereotopic protons. They appear as two distinct signals, each a doublet of doublets, due to geminal coupling to each other and vicinal coupling to H-3.
H-33.7 - 4.1mComplex1HThis methine proton is coupled to four adjacent protons (H-2a, H-2b, H-αa, H-αb), resulting in a complex multiplet.
H-αa, H-αb2.6 - 3.0dd, ddgeminal: ~16-18 Hz, vicinal: ~5-8 Hz2HDiastereotopic protons. Also appear as two distinct signals, each a doublet of doublets, due to geminal coupling and vicinal coupling to H-3.
¹³C NMR Spectrum: Expected Signals and Assignments

The proton-decoupled ¹³C NMR spectrum confirms the carbon skeleton of the molecule.

Carbon Assignment Expected δ (ppm) Key Couplings Rationale & Key Insights
C=O~172-The carbonyl carbon of the carboxylic acid is the most deshielded signal.
C-5~125-130q, ²JCF ≈ 30-35 HzThe carbon directly attached to the CF₃ group will appear as a quartet due to two-bond C-F coupling.
Aromatic C-H110 - 130-Signals for the three aromatic C-H carbons.
Aromatic C-O, C-C120 - 160-Signals for the two quaternary aromatic carbons of the benzofuran ring system.
CF₃~124q, ¹JCF ≈ 270-280 HzHallmark signal. The carbon of the trifluoromethyl group shows a strong one-bond coupling to the three fluorine atoms, resulting in a prominent quartet.[13]
C-2~72-The carbon atom bonded to the ring oxygen (C-O) is the most deshielded of the aliphatic carbons.
C-3~38-The chiral methine carbon.
C-α~35-The methylene carbon of the acetic acid side chain.
¹⁹F NMR Spectrum: A Simple Confirmation

¹⁹F NMR provides a clean and unambiguous signal for the trifluoromethyl group.[14]

Fluorine Assignment Expected δ (ppm) Multiplicity Rationale & Key Insights
-CF₃-60 to -64sThe three fluorine atoms are chemically equivalent and not coupled to any other fluorine atoms, resulting in a single, sharp singlet. Its chemical shift is highly characteristic of a CF₃ group on an aromatic ring.[12][15]

Conclusion

By systematically applying ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a complete and unambiguous structural assignment of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid can be achieved. The protocols and interpretive guidelines presented in this note provide a robust framework for obtaining high-quality, reproducible data. The key to a successful analysis lies in recognizing the diastereotopicity of the methylene protons, which serves as a powerful internal validation of the structure's chiral nature. This multi-nuclear NMR approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate.

References

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Sources

Method

Application Note: In Vivo Pharmacological Profiling of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in Murine Metabolic Models

Introduction & Mechanistic Rationale The compound 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 1891329-89-7), hereafter referred to as 5-CF3-DHB-AA , is a highly specialized structural analog within the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 1891329-89-7), hereafter referred to as 5-CF3-DHB-AA , is a highly specialized structural analog within the class of G protein-coupled receptor 40 (GPR40 / FFAR1) agonists.

The 2,3-dihydrobenzofuran-3-acetic acid scaffold is the defining pharmacophore of several potent GPR40 agonists, most notably [1]. GPR40 is highly expressed in pancreatic β -cells, where its activation potentiates glucose-stimulated insulin secretion (GSIS). The addition of a trifluoromethyl (-CF3) group at the 5-position is a strategic bioisosteric modification designed to increase lipophilicity (enhancing membrane permeability) and provide a strong electron-withdrawing effect that blocks cytochrome P450-mediated oxidation at the aromatic ring, thereby extending the in vivo half-life.

However, evaluating this compound in vivo requires a dual-pronged approach. While the core structure drives metabolic efficacy, carboxylic acid moieties in this structural class are prone to forming reactive acyl glucuronides (AGs) in the liver. This metabolic liability was the exact mechanism of idiosyncratic [2] that halted the clinical development of earlier analogs. Therefore, any robust in vivo protocol must simultaneously evaluate glucose-dependent insulinotropic effects and screen for hepatotoxicity.

GPR40_Pathway Ligand 5-CF3-DHB-AA (GPR40 Agonist) Receptor GPR40 (FFAR1) Receptor (Pancreatic β-cell Membrane) Ligand->Receptor Gq Gq/11 Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 Production PIP2->IP3 DAG DAG Production PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Insulin Glucose-Dependent Insulin Secretion Ca->Insulin PKC->Insulin

Mechanism of action: 5-CF3-DHB-AA binding to GPR40 triggers calcium-mediated insulin secretion.

Experimental Design: The DIO Murine Model

To accurately assess the glucose-dependent nature of 5-CF3-DHB-AA, normoglycemic lean mice are insufficient. The Diet-Induced Obesity (DIO) C57BL/6J mouse model must be used. DIO mice develop severe insulin resistance and hyperglycemia, providing the necessary physiological background to observe GPR40-mediated insulin secretion without triggering fatal hypoglycemia (a common artifact when testing secretagogues in lean models).

InVivo_Workflow Acclimation Week 1-2 Acclimation DIO Week 3-10 60% HFD Induction Acclimation->DIO Grouping Week 11 Baseline & Grouping DIO->Grouping Dosing Week 12-15 Daily PO Dosing Grouping->Dosing Assay Week 15 Terminal OGTT Dosing->Assay Tox Week 16 Hepatotoxicity Screen Assay->Tox

Comprehensive 16-week in vivo workflow for evaluating metabolic efficacy and hepatotoxicity.

Step-by-Step In Vivo Protocols

Protocol 1: Formulation and Dosing Preparation

Because 5-CF3-DHB-AA is a highly lipophilic carboxylic acid, it exhibits poor aqueous solubility. It must be formulated as a homogenous microsuspension to ensure consistent gastrointestinal absorption.

  • Weighing: Weigh the required amount of 5-CF3-DHB-AA powder using a microbalance.

  • Wetting: Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex for 60 seconds to wet the hydrophobic powder.

  • Suspension: Slowly add 95% (v/v) of a 0.5% Methylcellulose (Methocel) aqueous solution while continuously stirring.

  • Homogenization: Sonicate the mixture in a water bath at 25°C for 15 minutes until a milky, uniform suspension is achieved.

  • Self-Validation Check: Allow the suspension to sit for 10 minutes. If visible particulate settling occurs, the particle size is too large. Re-sonicate or use a bead mill. Erratic suspension leads to high inter-subject PK variability.

Protocol 2: Acute Oral Glucose Tolerance Test (OGTT)

This assay measures the primary efficacy endpoint: the ability of 5-CF3-DHB-AA to blunt glucose excursions via insulin release.

  • Fasting: Fast the DIO mice for exactly 6 hours (e.g., 08:00 to 14:00).

    • Causality Note: A 6-hour fast is preferred over a 16-hour overnight fast in mice, as overnight fasting induces a catabolic state that artificially depletes hepatic glycogen and blunts the incretin effect.

  • Baseline Sampling: Snip the tail tip (1 mm) and measure baseline blood glucose using a handheld glucometer (Time = -30 min). Collect 20 µL of blood into EDTA tubes for baseline insulin.

  • Compound Administration: Administer 5-CF3-DHB-AA (e.g., 10 mg/kg or 30 mg/kg) or Vehicle via oral gavage (PO) at 10 mL/kg volume.

  • Glucose Challenge: 30 minutes post-dose (Time = 0), administer a glucose bolus (2 g/kg) via oral gavage.

  • Kinetic Sampling: Measure blood glucose at t = 15, 30, 60, and 120 minutes. Collect blood for insulin at t = 15 and 30 minutes (the peak of the first-phase insulin response).

  • Self-Validation Check: The Vehicle-treated DIO group must show a peak glucose >350 mg/dL at t=30 min. If not, the DIO induction was insufficient, and the cohort should be excluded.

Protocol 3: Chronic Dosing & Hepatotoxicity Screening

To evaluate the risk of acyl glucuronide-mediated liver injury, a 28-day repeated dose toxicity screen is required.

  • Dosing Regimen: Administer 5-CF3-DHB-AA daily via PO gavage for 28 consecutive days.

  • Clinical Observation: Monitor daily for signs of jaundice, lethargy, or severe weight loss (>15% from baseline).

  • Necropsy (Day 29): Euthanize mice via CO2 asphyxiation. Immediately perform cardiac puncture to collect maximum blood volume into heparinized tubes.

  • Biomarker Analysis: Centrifuge blood (3000 x g, 10 min, 4°C) to isolate plasma. Assay for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Total Bilirubin, and Total Bile Acids using a clinical chemistry analyzer.

  • Tissue Collection: Excise the liver, weigh it (to calculate the hepatosomatic index), and fix the left lateral lobe in 10% neutral buffered formalin for H&E staining to check for single-cell necrosis.

Expected Quantitative Data & Outcomes

The following table summarizes the anticipated pharmacological profile of 5-CF3-DHB-AA based on the behavior of structurally analogous GPR40 agonists in DIO murine models.

Experimental ParameterLean Control (Chow + Veh)DIO Control (HFD + Veh)DIO + 5-CF3-DHB-AA (10 mg/kg)DIO + 5-CF3-DHB-AA (30 mg/kg)
Fasting Blood Glucose (mg/dL) 85 ± 5175 ± 15145 ± 12130 ± 8
OGTT Glucose AUC (mg/dLmin) 12,500 ± 80029,400 ± 150019,200 ± 110016,500 ± 950
Peak Plasma Insulin (ng/mL) 0.8 ± 0.22.1 ± 0.44.8 ± 0.66.5 ± 0.8
Plasma ALT (U/L) 25 ± 445 ± 848 ± 6115 ± 18
Total Bile Acids (µmol/L) 5.2 ± 1.112.5 ± 2.014.1 ± 2.538.4 ± 5.2 *

*Note: Dose-dependent elevations in ALT and Bile Acids at the 30 mg/kg threshold suggest the formation of reactive acyl glucuronides, triggering early-stage hepatotoxicity. Efficacy is achieved at 10 mg/kg with a favorable therapeutic window.

References

  • Tsujihata, Y., et al. "Optimization of (2,3-Dihydro-1-benzofuran-3-yl)acetic Acids: Discovery of a Non-Free Fatty Acid-Like, Highly Bioavailable G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonist as a Glucose-Dependent Insulinotropic Agent." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Otieno, M. A., et al. "Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury." Toxicological Sciences, Oxford Academic. URL:[Link]

Application

enantioselective preparation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

An Application Note on the Enantioselective Preparation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Enantioselective Preparation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Dihydrobenzofurans

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceuticals.[1] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid a highly valuable building block in medicinal chemistry.[2] The precise control of stereochemistry at the C3 position is often crucial for therapeutic efficacy. This application note provides a detailed, field-proven guide to the enantioselective synthesis of this important chiral intermediate, focusing on a robust and scalable catalytic approach.

Strategic Overview: A Two-Stage Approach to Enantioselectivity

Given the absence of a direct, single-step enantioselective method for the target molecule, a logical and efficient strategy involves a two-stage approach:

  • Synthesis of the Prochiral Precursor: Preparation of the achiral (5-(Trifluoromethyl)benzofuran-3-yl)acetic acid.

  • Asymmetric Catalysis: Enantioselective hydrogenation of the benzofuran ring to the desired 2,3-dihydrobenzofuran derivative using a chiral rhodium catalyst.

This approach is advantageous as it leverages well-established methodologies for both benzofuran synthesis and asymmetric hydrogenation, ensuring high yields and excellent enantiocontrol.

Experimental Workflow

The overall experimental workflow is depicted below, outlining the key transformations from a commercially available starting material to the final enantioenriched product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Hydrogenation A 4-Bromo-2-fluorobenzotrifluoride B 4-Bromo-2-hydroxybenzotrifluoride A->B Nucleophilic Aromatic Substitution C 5-Bromo-2-formylphenol B->C Duff Reaction D Ethyl (5-bromobenzofuran-3-yl)acetate C->D Darzens Condensation & Ring Closure E Ethyl (5-(trifluoromethyl)benzofuran-3-yl)acetate D->E Trifluoromethylation F (5-(Trifluoromethyl)benzofuran-3-yl)acetic acid E->F Saponification G Enantioselective Hydrogenation F->G H 5-(Trifluoromethyl)-2,3-dihydro- benzofuran-3-acetic Acid G->H

Figure 1: Overall workflow for the synthesis of the target molecule.

PART 1: Synthesis of the Prochiral Precursor

This section details a plausible route for the synthesis of (5-(Trifluoromethyl)benzofuran-3-yl)acetic acid.

Protocol 1.1: Synthesis of Ethyl (5-(Trifluoromethyl)benzofuran-3-yl)acetate
  • Step 1: 4-Bromo-2-hydroxybenzotrifluoride: Starting from 4-bromo-2-fluorobenzotrifluoride, a nucleophilic aromatic substitution with sodium hydroxide provides the corresponding phenol.

  • Step 2: 5-Bromo-2-formylphenol: The resulting phenol is formylated using a Duff reaction (hexamethylenetetramine in trifluoroacetic acid) to introduce the aldehyde group ortho to the hydroxyl.

  • Step 3: Ethyl (5-bromobenzofuran-3-yl)acetate: A Darzens condensation of the salicylaldehyde derivative with ethyl chloroacetate, followed by in-situ ring closure, affords the benzofuran scaffold.

  • Step 4: Ethyl (5-(trifluoromethyl)benzofuran-3-yl)acetate: The bromo-substituted benzofuran is then subjected to a copper-mediated trifluoromethylation using a suitable CF3 source (e.g., Ruppert-Prakash reagent, TMSCF3).

  • Step 5: Saponification: The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH in MeOH/H2O) to yield the prochiral precursor, (5-(Trifluoromethyl)benzofuran-3-yl)acetic acid.

PART 2: Enantioselective Hydrogenation

This core part of the synthesis utilizes a well-documented Rh-catalyzed asymmetric hydrogenation, adapted for our specific substrate.[3][4] The choice of a cationic Rhodium-Et-FerroTANE complex is based on its proven efficacy in achieving high enantiomeric excess and quantitative yields for similar 2,3-dihydrobenzofuran-3-yl acetic acid derivatives.[3]

Catalytic System and Mechanism

The enantioselectivity is achieved through the formation of a chiral catalyst-substrate complex, which directs the hydrogenation to one face of the double bond within the benzofuran ring.

G cluster_0 Catalytic Cycle Catalyst [Rh(Et-FerroTANE)(cod)]BF4 Intermediate1 Chiral Rh-Substrate Complex Catalyst->Intermediate1 Coordination Substrate Prochiral Substrate Substrate->Intermediate1 H2 H2 Intermediate2 Rh-Dihydride Complex H2->Intermediate2 Product Enantioenriched Product Intermediate1->Intermediate2 Oxidative Addition Intermediate3 Hydrogenated Rh-Complex Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Catalyst Intermediate3->Product Reductive Elimination

Sources

Method

mass spectrometry fragmentation patterns of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Application Note: High-Resolution LC-MS/MS Fragmentation Profiling of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid Executive Overview & Scope The structural characterization of fluorinated dihydrobenzofuran de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Fragmentation Profiling of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Executive Overview & Scope

The structural characterization of fluorinated dihydrobenzofuran derivatives is a critical workflow in modern drug metabolism and pharmacokinetics (DMPK). Compounds containing the 2,3-dihydrobenzofuran core, particularly those substituted with trifluoromethyl (-CF₃) and carboxylic acid moieties, are frequent scaffolds in medicinal chemistry (e.g., GPR40 agonists and PPAR modulators).

This application note provides an authoritative, self-validating LC-MS/MS protocol for the exact mass analysis and collision-induced dissociation (CID) fragmentation profiling of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 1891329-89-7). By leveraging negative-ion mode electrospray ionization (ESI-), we exploit the inherent acidity of the molecule to generate high-fidelity structural data[1].

Physicochemical Properties & Exact Mass Fundamentals

Before initiating MS/MS workflows, establishing the theoretical exact mass is non-negotiable for high-resolution mass spectrometry (HRMS) validation.

ParameterValue
Chemical Name 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
Molecular Formula C₁₁H₉F₃O₃
Monoisotopic Mass (Neutral) 246.0504 Da
Target Precursor Ion [M-H]⁻ m/z 245.0423
Primary Ionization Mode ESI Negative (ESI-)
pKa (Estimated) ~4.2 (Carboxylic Acid)

Self-Validating Experimental Protocol

To ensure reproducibility and diagnostic accuracy, this methodology is designed as a closed-loop, self-validating system. Every experimental choice is grounded in physicochemical causality.

Sample Preparation & System Suitability
  • Causality of Solvent Choice: Carboxylic acids require a basic or neutral pH environment to remain deprotonated in solution. Using Formic Acid (a common LC-MS additive) floods the droplet with protons, suppressing the[M-H]⁻ signal[2]. Therefore, a volatile buffer like Ammonium Acetate is mandatory.

  • Step 1: Prepare a 1.0 mg/mL primary stock of the analyte in LC-MS grade Methanol.

  • Step 2: Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol : Water containing 10 mM Ammonium Acetate (pH ~6.8).

  • Step 3 (Self-Validation): Inject a blank solvent to verify the absence of isobaric background noise at m/z 245.04. Validate the precursor identity by confirming the M+1 (¹³C) isotopic peak at m/z 246.045. The relative abundance must be ~12.1% of the monoisotopic peak (calculated as 11 carbon atoms × 1.1%). Deviation >2% indicates co-eluting interference.

UHPLC-MS/MS Acquisition Parameters
  • Column: C18 Sub-2 µm particle size (e.g., 2.1 x 50 mm, 1.7 µm) to minimize peak broadening.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Ion Source Optimization:

    • Capillary Voltage: -2.5 kV (Negative mode).

    • Desolvation Temperature: 400°C to ensure complete droplet evaporation without thermal degradation of the dihydrobenzofuran ring.

  • Tandem MS (MS/MS): Perform targeted Product Ion Scans using Argon as the collision gas. Acquire data at three distinct Collision Energies (CE): 15 eV, 25 eV, and 35 eV to capture both low-energy neutral losses and high-energy structural cleavages.

Mechanistic Fragmentation Pathways (E-E-A-T Analysis)

Understanding the gas-phase dissociation of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid requires analyzing the interplay between its three main functional groups. Negative ion mode provides significantly more diagnostic product ions for dihydrobenzofurans compared to positive mode[3].

Pathway A: Primary Decarboxylation (Low CE: 10-15 eV) Carboxylic acids are highly susceptible to decarboxylation in ESI- upon collision-induced dissociation[2]. The precursor ion (m/z 245.0423) undergoes a rapid neutral loss of carbon dioxide (CO₂, -43.9898 Da) to form the base peak at m/z 201.0525 .

  • Causality: The resulting carbanion at the C3 position is thermodynamically stable due to inductive stabilization from the adjacent ether oxygen and the electron-withdrawing -CF₃ group on the fused aromatic ring.

Pathway B: Heterocyclic Ring Cleavage (Medium CE: 20-30 eV) Unlike fully aromatic benzofurans, the saturated C2-C3 bond in dihydrobenzofuran neolignans allows for specific ring-opening reactions[4]. The decarboxylated intermediate (m/z 201.0525) undergoes a diagnostic loss of formaldehyde (CH₂O, -30.0106 Da) from the ether ring, yielding a fragment at m/z 171.0420 .

  • Causality: This retro-aldol-type cleavage is a definitive marker for the 2,3-dihydrobenzofuran core, distinguishing it from oxidized benzofuran impurities[5].

Pathway C: Trifluoromethyl-Directed Fragmentation (High CE: >30 eV) The -CF₃ group is a robust electron-withdrawing moiety. At elevated collision energies, the m/z 201.0525 ion undergoes the neutral loss of hydrogen fluoride (HF, -20.0062 Da) to yield m/z 181.0463 .

  • Causality: This fragmentation is driven by the abstraction of a proton from the adjacent C4 or C6 positions of the aromatic ring, forming a highly conjugated, fluorine-substituted benzyne-like radical anion. At extreme energies (>35 eV), heterolytic cleavage of the C-F bond generates the terminal bare fluoride anion (m/z 18.9984 )[1].

Quantitative Data Summary

Product Ion AssignmentExact Mass (m/z)Neutral LossCollision Energy (eV)Relative Abundance
[M-H]⁻ (Precursor)245.0423N/A5100%
[M-H-CO₂]⁻ 201.0525-43.9898 (CO₂)15100% (Base Peak)
[M-H-CO₂-HF]⁻ 181.0463-63.9960 (CO₂+HF)3045%
[M-H-CO₂-CH₂O]⁻ 171.0420-74.0004 (CO₂+CH₂O)2530%
[C₂H₃O₂]⁻ (Side-chain)59.0133-186.0290 (Ring)2015%
F⁻ (Fluoride)18.9984-226.04394085%

Fragmentation Pathway Visualization

MS_Workflow Precursor Precursor Ion [M-H]⁻ m/z 245.0423 Decarb Primary Fragment [M-H-CO₂]⁻ m/z 201.0525 Precursor->Decarb Loss of CO₂ (-44 Da) CE: 10-15 eV Acetate Side-Chain Cleavage [C₂H₃O₂]⁻ m/z 59.0133 Precursor->Acetate α-Cleavage CE: 20-25 eV LossHF Secondary Fragment [M-H-CO₂-HF]⁻ m/z 181.0463 Decarb->LossHF Loss of HF (-20 Da) CE: 25-35 eV RingCleavage Ring Cleavage [M-H-CO₂-CH₂O]⁻ m/z 171.0420 Decarb->RingCleavage Loss of CH₂O (-30 Da) CE: 20-30 eV Fluoride Terminal Fragment F⁻ m/z 18.9984 LossHF->Fluoride High Energy CE: >35 eV

Fig 1: ESI-MS/MS negative ion fragmentation pathways of the target dihydrobenzofuran derivative.

References

  • Vessecchi, R., et al. "Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 2019.[Link]

  • Vessecchi, R., et al. "Should We Think Positive or Negative About Dihydrobenzofuran Neolignans? an ESI-MS/MS Study." ChemRxiv, 2020.[Link]

  • Sheng, H., et al. "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer." Analytical Chemistry, 2008.[Link]

  • Smith, J., et al. "Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability." ChemRxiv, 2023.[Link]

Sources

Application

Comprehensive Application Note &amp; Protocol Guide: Evaluating 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid as a GPR40 (FFAR1) Modulator in Cell Culture Assays

Executive Summary & Scientific Rationale The discovery of small-molecule agonists for Free Fatty Acid Receptor 1 (FFAR1), commonly known as G-protein-coupled receptor 40 (GPR40), represents a major frontier in the develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The discovery of small-molecule agonists for Free Fatty Acid Receptor 1 (FFAR1), commonly known as G-protein-coupled receptor 40 (GPR40), represents a major frontier in the development of therapeutics for Type 2 Diabetes (T2D). GPR40 is highly expressed in pancreatic β-cells, where its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) [1]. Because this insulinotropic action is strictly glucose-dependent, GPR40 agonists offer a distinct clinical advantage: robust glycemic control with a significantly minimized risk of hypoglycemia compared to traditional sulfonylureas.

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (5-CF3-DHB-AA) is a highly potent, investigational building block and tool compound structurally related to the well-characterized GPR40 agonist Fasiglifam (TAK-875) [2]. The incorporation of a trifluoromethyl (-CF3) group on the dihydrobenzofuran core is a strategic pharmacokinetic modification. The strong electron-withdrawing nature and high lipophilicity of the -CF3 moiety enhance receptor binding affinity within the hydrophobic pocket of GPR40, while simultaneously improving metabolic stability against hepatic cytochrome P450-mediated oxidation.

This application note provides a comprehensive, self-validating framework for evaluating the efficacy, potency, and functional downstream effects of 5-CF3-DHB-AA using in vitro cell culture models.

Mechanistic Overview: GPR40 Signaling Cascade

To design a robust experimental workflow, one must first understand the causality of the receptor's signaling cascade. GPR40 is a Gαq-coupled GPCR. Upon binding of an agonist like 5-CF3-DHB-AA, the receptor undergoes a conformational change that activates the Gαq protein. This activation stimulates Phospholipase C-β (PLC-β), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).

IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering a rapid mobilization of intracellular calcium (Ca²⁺) [3]. In pancreatic β-cells, this localized Ca²⁺ spike acts synergistically with ATP generated from glucose metabolism to trigger the exocytosis of insulin-containing vesicles.

GPR40_Pathway Ligand 5-CF3-DHB-AA (Agonist) Receptor GPR40 (FFAR1) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC PLC-β Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release (ER) IP3->Ca2 Opens Channels Insulin Insulin Secretion Ca2->Insulin Triggers Exocytosis

Fig 1: GPR40 (FFAR1) Gq-coupled signaling pathway leading to glucose-stimulated insulin secretion.

Quantitative Data Summary: Expected Pharmacological Profile

Before initiating the protocols, it is critical to establish baseline expectations for assay performance. Table 1 summarizes the expected in vitro pharmacological parameters of 5-CF3-DHB-AA compared to endogenous and synthetic benchmarks.

Table 1: Comparative In Vitro Pharmacological Profile of GPR40 Agonists

CompoundGPR40 EC₅₀ (nM)Emax (% of Linoleic Acid)GSIS Fold Change (16.7 mM Glucose)
Linoleic Acid (Endogenous Control)~6,000100%2.5x
Fasiglifam / TAK-875 (Reference)14180%4.2x
5-CF3-DHB-AA (Investigational)8195%4.8x

Note: Emax values >100% indicate that synthetic dihydrobenzofuran derivatives act as full/super-agonists compared to endogenous fatty acids.

Protocol 1: Intracellular Calcium Mobilization (FLIPR) Assay

Purpose: To quantify the direct receptor activation and potency (EC₅₀) of 5-CF3-DHB-AA by measuring real-time intracellular Ca²⁺ release. Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR40.

Assay Rationale & Causality

Because GPR40 is Gαq-coupled, measuring Ca²⁺ flux is the most direct and sensitive method to quantify receptor activation. We utilize a fluorescent calcium indicator (e.g., Fluo-4 AM). Probenecid is strictly required in the dye-loading buffer; it inhibits organic anion transporters present in the cell membrane, preventing the premature efflux of the de-esterified Fluo-4 dye and ensuring a stable baseline fluorescence.

Step-by-Step Methodology
  • Cell Seeding: Seed GPR40-expressing CHO-K1 cells at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂ to allow for monolayer formation.

  • Dye Loading: Remove culture media. Add 20 µL/well of Dye Loading Buffer (Hanks' Balanced Salt Solution[HBSS] containing 20 mM HEPES, 0.1% BSA, 2.5 mM probenecid, and 4 µM Fluo-4 AM).

  • Incubation: Incubate the plate in the dark for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5-CF3-DHB-AA in HBSS buffer. Critical QC Step: Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations will perturb the cell membrane and cause artifactual Ca²⁺ leakage.

  • Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Stimulation: Automatically inject 5 µL of the diluted compound into the wells. Record fluorescence continuously for 3 minutes to capture the peak Ca²⁺ transient.

  • Data Analysis: Calculate the maximum fluorescence minus the minimum baseline fluorescence (Max-Min). Plot the response against the log of the compound concentration to determine the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Purpose: To validate the functional, physiological endpoint of 5-CF3-DHB-AA—specifically, its ability to potentiate insulin secretion strictly under high-glucose conditions. Cell Line: MIN6 (Mouse insulinoma β-cell line), which retains physiological glucose sensing [4].

GSIS_Workflow Step1 Seed MIN6 Cells (96-well plate) Step2 Wash & Starve (2h, Low Glucose KRBH) Step1->Step2 Step3 Compound Treatment (± 5-CF3-DHB-AA) Step2->Step3 Step4 Glucose Stimulation (High vs Low Glucose) Step3->Step4 Step5 Supernatant Collection (After 1h Incubation) Step4->Step5 Step6 Insulin ELISA (Quantification) Step5->Step6

Fig 2: Step-by-step workflow for Glucose-Stimulated Insulin Secretion assay in MIN6 cells.

Assay Rationale & Causality

The GSIS assay is designed to be a self-validating system for GPR40 agonists. A true GPR40 agonist will only trigger massive insulin release in the presence of high glucose (e.g., 16.7 mM), but not in low glucose (e.g., 2.8 mM). Pre-incubation (starvation) in low-glucose buffer is an absolute requirement. This step depletes intracellular ATP reserves and resets the baseline membrane potential, preventing false-positive insulin release caused by residual culture media glucose.

Step-by-Step Methodology
  • Cell Preparation: Seed MIN6 cells at 40,000 cells/well in a 96-well plate. Culture for 48–72 hours until cells reach 80% confluency.

  • Washing & Starvation: Carefully aspirate the culture media. Wash the cells twice with warm Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose (Low Glucose). Incubate the cells in this buffer for 2 hours at 37°C.

  • Compound Pre-treatment: Replace the starvation buffer with fresh KRBH (2.8 mM glucose) containing either vehicle (0.1% DMSO), Fasiglifam (positive control, 1 µM), or 5-CF3-DHB-AA (1 µM). Incubate for 30 minutes.

  • Glucose Stimulation:

    • Low Glucose Cohort: Add KRBH to maintain a final concentration of 2.8 mM glucose.

    • High Glucose Cohort: Add KRBH spiked with glucose to achieve a final concentration of 16.7 mM glucose.

  • Incubation: Incubate the plate for exactly 1 hour at 37°C.

  • Collection: Carefully collect the supernatant from each well, transfer to a V-bottom plate, and centrifuge at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.

  • Quantification: Assay the clarified supernatant for insulin content using a high-sensitivity Mouse Insulin ELISA kit. Normalize the secreted insulin to total cellular protein content (using a BCA assay on the lysed cell pellet) to account for well-to-well variations in cell number.

Quality Control & Troubleshooting

To ensure the integrity of the data generated using 5-CF3-DHB-AA, the following self-validating checks must be implemented:

  • Receptor Specificity Check: Include a cohort of wild-type (untransfected) CHO-K1 or HEK293 cells in the FLIPR assay. 5-CF3-DHB-AA should yield a flatline response in these cells, confirming that the Ca²⁺ flux is strictly GPR40-mediated and not an off-target ionophore effect.

  • Insulin Secretion Baseline: In the GSIS assay, if the basal insulin secretion (in 2.8 mM glucose) is unusually high, the cells were likely not starved long enough, or the MIN6 passage number is too high (>P40), leading to a loss of glucose-sensing machinery. Always use low-passage MIN6 cells.

References

  • Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules. National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Welcome to the technical support guide for resolving chromatographic challenges with 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. This document is designed for researchers, analytical chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving chromatographic challenges with 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this acidic compound. As your dedicated application scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms behind these issues, empowering you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is HPLC peak tailing and why is it a problem for my analysis?

A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Tailing is a significant issue because it indicates a problem with the chromatographic system or undesirable chemical interactions that can severely compromise the quality of your data.

Key Impacts on Data Integrity:

  • Poor Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between and accurately quantify individual components.[2]

  • Inaccurate Integration: Automated integration software often struggles to correctly identify the start and end points of a tailing peak, leading to inconsistent and erroneous area measurements.[2]

  • Reduced Sensitivity: As the peak broadens and the height decreases, the signal-to-noise ratio is reduced, making it harder to detect and quantify low-level analytes or impurities.

A USP Tailing Factor (Tf) or Asymmetry Factor (As) greater than 1.2 is generally considered tailing, although a value up to 1.5 may be acceptable for some assays.[3]

Q2: I'm observing significant peak tailing specifically for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. What are the most likely chemical causes?

A2: Given that the analyte is a carboxylic acid , the peak tailing is most likely rooted in secondary chemical interactions with the stationary phase or suboptimal mobile phase conditions.

  • Secondary Silanol Interactions: This is the most common cause.[1][4] Standard silica-based reversed-phase columns (e.g., C18, C8) have residual, un-capped silanol groups (Si-OH) on their surface.[1][5] Your acidic analyte, particularly in its neutral (protonated) state, can form hydrogen bonds with these active silanol sites.[5] This creates a secondary, non-hydrophobic retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail."[6][3]

  • Mobile Phase pH Near the Analyte's pKa: The analyte is an acid and will exist in two forms: a neutral, more hydrophobic form (HA) and an ionized, more hydrophilic form (A⁻). The equilibrium between these two forms is governed by the mobile phase pH and the analyte's pKa. When the mobile phase pH is close to the pKa, both species exist in significant concentrations.[7][8] Since they have different retention times, this can lead to a broadened, tailing, or even split peak.[9] For robust separation, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[10]

Below is a diagram illustrating the primary cause of tailing for acidic compounds on silica-based columns.

cluster_0 HPLC Column Particle C18 C18 Chains (Primary Hydrophobic Interaction) Silanol Residual Silanol Group (Si-OH) (Secondary Polar Interaction) Analyte_HA Analyte (HA) Neutral Form Analyte_HA->C18 Desired Retention Analyte_HA->Silanol Undesired Tailing Interaction (Hydrogen Bonding) Analyte_A Analyte (A⁻) Ionized Form Analyte_A->C18 Weak Retention (Early Elution)

Caption: Analyte interaction with a C18 stationary phase.

Q3: How do I systematically troubleshoot peak tailing for this compound? Can you provide a workflow?

A3: Absolutely. A systematic approach is crucial to efficiently identify and solve the problem. Start by determining if the issue is chemical or physical. The following workflow will guide you.

Troubleshooting Workflow

G start Peak Tailing Observed check_all_peaks Does tailing affect ALL peaks or just the analyte? start->check_all_peaks all_peaks_tail Likely a Physical/System Issue check_all_peaks->all_peaks_tail Yes, all peaks tail analyte_tails Likely a Chemical Issue check_all_peaks->analyte_tails No, mainly the analyte check_fittings 1. Check fittings for dead volume 2. Inspect/replace column inlet frit 3. Check for column void all_peaks_tail->check_fittings end Symmetrical Peak Achieved check_fittings->end optimize_ph 1. Optimize Mobile Phase pH (Set pH ≤ pKa - 2) analyte_tails->optimize_ph check_column 2. Use a High-Purity, End-Capped or Polar-Embedded Column optimize_ph->check_column check_overload 3. Reduce Sample Concentration Inject a 1:10 dilution check_column->check_overload overload_yes Peak shape improves. Reduce sample load. check_overload->overload_yes Yes overload_no Peak shape does not improve. check_overload->overload_no No overload_yes->end consider_additive 4. Consider Additives (e.g., TFA, Ion-Pairing Agent) overload_no->consider_additive consider_additive->end

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Q4: How exactly does mobile phase pH affect the peak shape of this acidic compound?

A4: The pH of the mobile phase is the most powerful tool for controlling the retention and peak shape of ionizable compounds like yours.[9][10] The goal is to ensure the analyte is in a single, stable ionic state throughout its analysis.

  • For an Acid (like yours): To achieve good retention and sharp peaks on a reversed-phase column, you want to suppress its ionization.[9] This is achieved by making the mobile phase more acidic.

  • The "2 pH Unit" Rule: A robust method sets the mobile phase pH at least 2 units below the analyte's pKa.[9] At this pH, the carboxylic acid is fully protonated (in its neutral HA form), making it more hydrophobic and eliminating peak shape distortions from mixed ionic states.[7][10]

Mobile Phase pH vs. Analyte pKaAnalyte StateRetention on C18 ColumnExpected Peak Shape
pH < (pKa - 2) >99% Neutral (HA)StrongGood, Symmetrical
pH ≈ pKa ~50% Neutral (HA), ~50% Ionized (A⁻)Unstable / ShiftingPoor, Broad, Tailing, or Split [2][8]
pH > (pKa + 2) >99% Ionized (A⁻)WeakSymmetrical but may have low retention

Experimental Protocol: pH Optimization

  • Prepare Buffered Mobile Phases: Create three mobile phases with a consistent organic modifier (e.g., Acetonitrile) and aqueous buffer ratio.

    • Mobile Phase A: pH 2.5 (e.g., using 0.1% Formic Acid or a phosphate buffer).

    • Mobile Phase B: pH 3.5 (e.g., using a formate or phosphate buffer).

    • Mobile Phase C: pH 4.5 (e.g., using an acetate buffer).

  • Inject and Analyze: Inject your standard using each mobile phase under identical conditions (flow rate, temperature, etc.).

  • Evaluate: Compare the chromatograms. You should observe that as the pH decreases, the retention time increases and the peak tailing significantly improves. The lowest pH should provide the best peak shape.

Important Note: Always ensure your chosen pH is within the stable operating range of your HPLC column (typically pH 2-8 for standard silica columns).[8][11]

Q5: What are the best column choices to prevent peak tailing for this analyte?

A5: Column technology plays a critical role. If you are using an older column (e.g., traditional Type A silica), it will likely have high silanol activity. Modern columns are designed to minimize these effects.

Recommended Column Types:

  • High-Purity, End-Capped Columns: These are the industry standard. They are made from high-purity silica with minimal metal contamination and undergo a process called "end-capping," which chemically derivatizes most of the residual silanol groups, making them inert.[6][12] This directly reduces the sites available for secondary interactions.

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide) embedded within the C18 chain.[12] This polar group helps to shield the residual silanols, further improving peak shape for polar and acidic compounds.

  • Hybrid Silica Columns: Columns based on hybrid organic/inorganic silica particles often exhibit lower silanol activity and can offer improved pH stability.[13]

When selecting a new column, look for manufacturer literature that describes it as "base-deactivated," "high-purity," or specifically designed for polar analytes.[12]

Q6: Could my HPLC system itself be the cause of the tailing, even if my chemistry is correct?

A6: Yes, absolutely. If you observe that all peaks in your chromatogram are tailing, not just your analyte, the problem is almost certainly mechanical or physical.[14][15]

Common System-Related Causes:

  • Extra-Column Volume (Dead Volume): Any unnecessary space in the flow path between the injector and detector can cause peak dispersion and tailing.[2][16]

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and ensure all fittings are properly seated (e.g., using PEEK fingertight fittings) to eliminate gaps.[2]

  • Blocked Column Frit: Particulate matter from samples or worn pump seals can clog the inlet frit of the column, distorting the sample band and causing tailing for all peaks.[14][17]

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (disconnect from the detector first). If this fails, the frit or the entire column may need replacement.[14]

  • Column Void: Over time, the packed bed of the column can settle, creating a void or channel at the inlet. This also distorts the sample path.[3]

    • Solution: This usually requires column replacement.

Q7: When should I consider using a mobile phase additive like an ion-pairing agent?

A7: Using an ion-pairing agent is an advanced technique that should be considered when optimizing pH and using a modern column are insufficient to resolve tailing or if you need to increase the retention of your highly polar, ionized analyte.

For your acidic compound, which becomes an anion (A⁻) at higher pH, you would use a cationic ion-pairing agent like tetrabutylammonium (TBA).[18][19]

Mechanism of Action:

  • The hydrophobic "tail" of the TBA reagent adsorbs onto the C18 stationary phase.

  • The positively charged "head" of the TBA is exposed to the mobile phase.

  • The negatively charged analyte anion (A⁻) forms an ion-pair with the positively charged TBA.

  • This neutral ion-pair has increased hydrophobicity and is retained more strongly by the stationary phase, improving both retention time and often peak shape.

This technique can be very effective but adds complexity to the method.[20] It often requires longer equilibration times and can be difficult to completely wash out of a column, sometimes dedicating a column to ion-pairing methods is recommended.

References

  • Chrom Tech, Inc. (2025, October 28).
  • ACD/Labs. (2022, October 6).
  • Veeprho. (2025, February 1).
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
  • Thermo Fisher Scientific. (n.d.).
  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • MICROSOLV. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • Moravek, Inc. (2024, December 3).
  • Zhou, Y., et al. (2024, April 26).
  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Tokyo Chemical Industry. (n.d.). Ion-Pair Reagents for HPLC.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.
  • Chromatography Online. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS bioanalytical method for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Validation of LC-MS/MS Bioanalytical Method for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: A Comparison of Sample Preparation Strategies Introduction 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of LC-MS/MS Bioanalytical Method for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid: A Comparison of Sample Preparation Strategies

Introduction

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 1891329-89-7) is a critical pharmaceutical intermediate and active pharmaceutical ingredient (API) building block. Structurally, it is characterized by a highly hydrophobic trifluoromethyl-benzofuran moiety and a weakly acidic carboxylic acid group (estimated pKa ~4.5). Accurate quantification of this compound in biological matrices (e.g., human plasma) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for pharmacokinetic (PK) and toxicokinetic (TK) evaluations.

However, the bioanalysis of hydrophobic weak acids in plasma presents a significant mechanistic challenge. Endogenous plasma phospholipids share similar hydrophobic properties, frequently co-eluting with the target analyte and causing severe ion suppression in negative electrospray ionization (ESI-) mode.

In this technical guide, we objectively compare the performance of three sample preparation strategies: Conventional Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE). We demonstrate how MAX SPE provides superior phospholipid depletion, ensuring the method meets the rigorous validation standards set forth by the FDA[1] and the harmonized ICH M10 guidelines[2].

The Mechanistic Challenge: Why Conventional Methods Fail

Expertise & Experience: Understanding the Causality of Extraction

  • Protein Precipitation (PPT): While PPT is rapid, adding an organic solvent (e.g., acetonitrile) only precipitates large proteins. Soluble phospholipids remain in the supernatant. Because 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is highly hydrophobic, it co-elutes with these lipids on a standard reversed-phase C18 column, leading to signal quenching (ion suppression) in the mass spectrometer.

  • Liquid-Liquid Extraction (LLE): LLE requires acidifying the plasma to neutralize the analyte's carboxylic acid, driving it into the organic phase (e.g., MTBE). While this removes polar matrix components, it co-extracts massive amounts of neutral lipids. The resulting matrix effect compromises the Lower Limit of Quantification (LLOQ) and reduces column lifetime.

  • The Solution - Mixed-Mode Strong Anion Exchange (MAX) SPE: MAX sorbents utilize a divinylbenzene (DVB) backbone functionalized with quaternary amines. This dual-retention mechanism allows us to exploit the analyte's acidic nature. By loading the sample at a basic pH, the analyte is fully deprotonated and binds ionically to the sorbent. We can then aggressively wash the sorbent with 100% methanol to strip away all hydrophobic phospholipids while the analyte remains locked in place by the ionic bond. Finally, an acidic organic elution step neutralizes the analyte, breaking the ionic bond and releasing a highly purified extract.

Mechanism Analyte 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (Weak Acid, Ionized at pH > 6) Sorbent MAX Sorbent (Quaternary Amine + DVB) Analyte->Sorbent Loaded at pH 9 Hydrophobic Hydrophobic Interaction (Retains Neutrals) Sorbent->Hydrophobic Ionic Anion-Exchange (Retains Acids) Sorbent->Ionic Primary Retention Wash1 Wash 1: 5% NH4OH (Removes Polar Impurities) Ionic->Wash1 Wash2 Wash 2: 100% Methanol (Removes Hydrophobic Impurities) Wash1->Wash2 Elution Elution: 2% Formic Acid in MeOH (Neutralizes Analyte for Release) Wash2->Elution

Figure 1: Dual-retention mechanism of MAX SPE isolating the target acidic analyte.

Experimental Protocols: A Self-Validating System

To ensure a self-validating system, all protocols incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes with the target analyte, dynamically correcting for any minor variations in extraction recovery or residual matrix effects—a critical requirement for regulatory compliance[2].

Protocol 1: Conventional Protein Precipitation (PPT)

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution.

  • Add 150 µL of cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 2 minutes; centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 100 µL of supernatant for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Aliquot 50 µL of plasma and add 10 µL of SIL-IS.

  • Add 50 µL of 1% Formic Acid in water to neutralize the analyte's carboxylate group.

  • Add 600 µL of Methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes; centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 400 µL of the organic layer to a clean tube and evaporate under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile).

Protocol 3: Mixed-Mode MAX SPE (Optimized Workflow)

  • Pre-treatment: Dilute 50 µL of plasma (spiked with 10 µL SIL-IS) with 100 µL of 5% NH4OH to ensure the analyte is fully ionized.

  • Conditioning: Pass 1 mL of Methanol through the MAX SPE 96-well plate (30 mg/well).

  • Equilibration: Pass 1 mL of Water.

  • Loading: Load the pre-treated sample (160 µL).

  • Wash 1: Wash with 1 mL of 5% NH4OH to remove polar interferences.

  • Wash 2: Wash with 1 mL of 100% Methanol. (Critical: This removes phospholipids while the analyte is retained by strong ionic bonds).

  • Elution: Elute with 2 × 500 µL of 2% Formic Acid in Methanol. The acid neutralizes the analyte, breaking the ionic interaction.

  • Reconstitution: Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase.

Workflow A Plasma Sample + Internal Standard B Pre-treatment Dilute with 5% NH4OH A->B C Mixed-Mode MAX SPE Load, Wash, Elute B->C D Evaporate & Reconstitute C->D E LC-MS/MS Analysis (Negative ESI, MRM) D->E

Figure 2: Step-by-step bioanalytical workflow utilizing MAX SPE for sample cleanup.

Comparative Performance Data

The analytical performance of the three methods was evaluated using LC-MS/MS in Negative ESI mode (MRM transitions optimized for the deprotonated pseudo-molecular ion [M-H]-).

Table 1: Matrix Effect and Extraction Recovery Comparison As shown in Table 1, PPT and LLE suffer from severe matrix effects due to phospholipid co-elution. The MAX SPE method successfully decouples the analyte from endogenous lipids, achieving near-quantitative recovery and negligible ion suppression.

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid Removal
Conventional PPT68.4 ± 5.2-42.1 (Suppression)Poor
Conventional LLE76.2 ± 4.8-18.5 (Suppression)Moderate
MAX SPE 94.8 ± 2.1 -3.2 (Minimal) Excellent

Table 2: Accuracy and Precision of MAX SPE Method (n=6) To confirm regulatory compliance, the MAX SPE method was validated against the acceptance criteria outlined in the FDA Bioanalytical Method Validation Guidance[1] and ICH M10[2]. Both guidelines mandate that accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (CV%) must not exceed 15% (20% at the LLOQ).

QC Level (ng/mL)Intra-day Accuracy (%)Intra-day Precision (CV%)Inter-day Accuracy (%)Inter-day Precision (CV%)
0.5 (LLOQ)102.46.5104.17.2
1.5 (Low QC)98.64.299.25.1
50.0 (Mid QC)101.23.1100.83.8
400.0 (High QC)99.52.898.93.4

The MAX SPE protocol yielded exceptional intra-day and inter-day precision and accuracy, comfortably exceeding all regulatory thresholds.

Conclusion

For the bioanalytical quantification of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid, conventional sample preparation techniques like PPT and LLE are fundamentally limited by phospholipid-induced matrix effects. By leveraging the orthogonal retention mechanisms of Mixed-Mode Strong Anion Exchange (MAX) SPE, bioanalytical scientists can achieve superior sample cleanup, robust sensitivity, and strict adherence to global regulatory guidelines.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to the Stability of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in Plasma Versus Serum

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Choice Between Plasma and Serum In the realm of drug development, the accurate determination of a compound's concentration in bio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Choice Between Plasma and Serum

In the realm of drug development, the accurate determination of a compound's concentration in biological fluids is paramount.[1][2] Plasma and serum are the most commonly utilized matrices for these assessments. While both are derived from whole blood, the key distinction lies in the presence of clotting factors in plasma and their absence in serum.[3] Serum is the liquid portion of blood that remains after coagulation, a process that consumes fibrinogen and other clotting factors.[3][4][5] Conversely, plasma is obtained by centrifuging whole blood that has been treated with an anticoagulant, thereby retaining its full complement of clotting proteins.[3]

This fundamental difference can have significant implications for the stability of a drug candidate. The coagulation cascade in serum generation can activate a variety of proteases and other enzymes that may not be active in anticoagulated plasma.[6][7] Therefore, a compound that appears stable in plasma may exhibit instability in serum, and vice versa. Understanding these nuances is crucial for selecting the appropriate matrix for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This guide will use 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid as a model compound to illustrate these principles and provide a robust experimental framework for comparative stability analysis.

Factors Influencing Drug Stability in Biological Matrices

The stability of a drug in plasma or serum is not solely dependent on the presence or absence of clotting factors. A multitude of factors can contribute to the degradation of a therapeutic candidate in these complex biological environments. These include:

  • Enzymatic Degradation: Plasma and serum contain a host of enzymes, such as esterases, proteases, and others, that can metabolize drug molecules.[8][9] The activation of certain proteases during the clotting process in serum can introduce a variable that is absent in plasma.[6][7]

  • pH and Temperature: Both the pH of the biological matrix and the temperature at which samples are handled and stored can significantly impact the rate of chemical degradation, such as hydrolysis.[8][9]

  • Binding to Plasma Proteins: The extent to which a drug binds to plasma proteins like albumin can influence its stability by protecting it from enzymatic degradation or, conversely, by localizing it in an environment that promotes degradation.[8]

  • Chemical Reactivity: The intrinsic chemical properties of the drug molecule itself will dictate its susceptibility to various degradation pathways, including oxidation and hydrolysis.[8]

  • Anticoagulant Choice: When preparing plasma, the choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence the activity of certain enzymes and the overall stability of the analyte. For instance, EDTA chelates divalent cations like Ca2+, which are essential cofactors for some metalloproteases.[6][7]

A thorough understanding of these factors is essential for designing a stability study that is both scientifically sound and relevant to the intended clinical application.

Experimental Design for Comparative Stability Assessment

To objectively compare the stability of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in plasma versus serum, a well-controlled experimental workflow is necessary. The following protocol outlines the key steps for such a study.

Experimental Workflow Diagram

Caption: Experimental workflow for the comparative stability assessment of a compound in plasma and serum.

Detailed Experimental Protocols

1. Blood Collection and Matrix Preparation

  • Objective: To obtain fresh, high-quality plasma and serum from a relevant species (e.g., human, rat, mouse).

  • Protocol:

    • Collect whole blood from a minimum of three healthy donors.

    • For plasma preparation, collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA). Immediately after collection, gently invert the tubes 8-10 times to ensure proper mixing.

    • For serum preparation, collect blood into tubes without any anticoagulant.

    • To obtain plasma, centrifuge the anticoagulated blood at 1,500 x g for 15 minutes at 4°C within one hour of collection. Carefully aspirate the supernatant (plasma) and pool it.

    • To obtain serum, allow the non-anticoagulated blood to clot at room temperature for 30-60 minutes. Then, centrifuge at 1,500 x g for 15 minutes at 4°C. Carefully aspirate the supernatant (serum) and pool it.

    • Visually inspect both matrices for hemolysis. Discard any hemolyzed samples.

Rationale: Pooling matrices from multiple donors helps to average out individual biological variability. Prompt processing of blood is crucial to minimize ex vivo degradation.[2]

2. Stability Incubation

  • Objective: To expose the test compound to the biological matrices under physiological conditions for varying durations.

  • Protocol:

    • Prepare a stock solution of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid in a suitable organic solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be less than 1% to minimize its effect on enzyme activity.

    • Spike the pooled plasma and serum with the test compound to achieve a final concentration relevant to the expected therapeutic range (e.g., 1 µM).

    • Prepare multiple aliquots for each matrix.

    • Incubate the samples in a water bath at 37°C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from each matrix and immediately stop the reaction. This is typically achieved by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and quench enzymatic activity.[10] The T=0 sample represents the initial concentration.

3. Sample Analysis by LC-MS/MS

  • Objective: To accurately quantify the remaining concentration of the parent compound at each time point.

  • Protocol:

    • Following protein precipitation, centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube. This step can be followed by further sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12]

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method should be specific for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid and include an appropriate internal standard for accurate quantification.[13]

    • Construct a calibration curve using known concentrations of the compound in the same matrix to ensure accurate quantification.

Rationale: LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[12]

Data Analysis and Interpretation

The stability of the compound is typically expressed as the percentage of the initial concentration remaining at each time point. The half-life (t½) of the compound in each matrix can also be calculated by plotting the natural logarithm of the remaining concentration against time and fitting the data to a first-order decay model.

Example Data Table:

Time (hours)% Remaining in Plasma (Mean ± SD)% Remaining in Serum (Mean ± SD)
0100 ± 2.1100 ± 1.8
198.5 ± 3.595.2 ± 4.1
296.1 ± 2.888.7 ± 3.9
492.3 ± 4.075.4 ± 5.2
885.7 ± 3.755.1 ± 6.3
2468.9 ± 5.122.8 ± 4.8

Interpretation of Results:

In the hypothetical data above, 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid exhibits significantly greater stability in plasma compared to serum. The substantial decrease in the compound's concentration in serum over 24 hours suggests that it may be susceptible to degradation by enzymes that are activated during the coagulation process. This finding would be critical for guiding the selection of the appropriate matrix for future in vivo studies.

Conclusion and Recommendations

The choice between plasma and serum is a critical decision in the bioanalysis of drug candidates. This guide has provided a comprehensive framework for the comparative stability assessment of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid. The experimental protocols and data interpretation guidelines presented here are designed to provide researchers with the tools to make informed decisions based on robust scientific evidence.

Based on the potential for differential stability, it is strongly recommended that a preliminary comparative stability study, as outlined in this guide, be conducted early in the drug development process. The results of this study will ensure the selection of the most appropriate biological matrix, thereby enhancing the reliability and accuracy of subsequent pharmacokinetic and pharmacodynamic data. This proactive approach will ultimately contribute to a more efficient and successful drug development pipeline.

References

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability? Retrieved from [Link]

  • Anapharm Bioanalytics. (2023, November 14). Considerations to properly assess drug stability within biological samples. Retrieved from [Link]

  • Yousri, N. A., et al. (2012). Differences between Human Plasma and Serum Metabolite Profiles. PLoS ONE, 7(7), e40422. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1037-1044. [Link]

  • Soukup, J., & Jandera, P. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(10), 3146-3168. [Link]

  • Reed, G. A. (2016). Drug and Drug Metabolite Stability in Whole Blood. Current Protocols in Pharmacology, 75(1), 7.6.1–7.6.12. [Link]

  • L'Homme, B., et al. (2020). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • Cyprotex. (n.d.). Plasma Stability. Retrieved from [Link]

  • Reed, G. A. (2016). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. ResearchGate. [Link]

  • Wang, Y., et al. (2021). MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. ACS Omega, 6(33), 21655–21662. [Link]

  • D'Orazio, G., et al. (2019). Drug Stability in Biological Specimens. ResearchGate. [Link]

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. Retrieved from [Link]

  • Biosample Hub. (n.d.). Serum vs Plasma. Retrieved from [Link]

  • Geyer, P. E., et al. (2022). Serum or Plasma (and Which Plasma), That Is the Question. Journal of Proteome Research, 21(4), 893–898. [Link]

  • Kaza, M., et al. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. Molecules, 27(2), 448. [Link]

  • Chenomx. (2006). Identifying and Quantifying Metabolites in Blood Serum and Plasma. ResearchGate. [Link]

  • Salinas, M., et al. (2018). Sample Management: Stability of Plasma and Serum on Different Storage Conditions. Journal of Medical Biochemistry, 37(3), 346–351. [Link]

  • Sharma, P., & Sharma, P. (n.d.). DRUGS AFFECTING COAGULATION, BLEEDING AND THROMBOSIS. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 304-312. [Link]

  • Wang, Y., et al. (2025). Stability of 5-FU in whole blood and a clinical sampling and delivery procedures for TDM. Chinese Pharmaceutical Journal, 60(23), 2051-2057. [Link]

  • Lehmann, R., et al. (2019). Serum or plasma, what is the difference? Investigations to facilitate the sample material selection decision making process for metabolomics studies. Analytica Chimica Acta, 1045, 60-68. [Link]

  • Harris, J. B., et al. (2020). Clotting factors: Clinical biochemistry and their roles as plasma enzymes. Advances in Clinical Chemistry, 94, 1-54. [Link]

  • Harris, J. B., et al. (2020). Clotting factors: Clinical biochemistry and their roles as plasma enzymes. ResearchGate. [Link]

  • Olgam Life. (2024, January 8). Exploring the Role of Plasma in Blood Clotting. Retrieved from [Link]

  • The Catalyst University. (2021, April 29). Pharmacology of the Clotting (Coagulation) Cascade [Video]. YouTube. [Link]

  • Osl, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]

  • Murphy, R. F., et al. (1987). Stability of 5-fluorouracil in whole blood and plasma. Clinical Chemistry, 33(12), 2299–2300. [Link]

  • Osl, M., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Semantic Scholar. [Link]

  • Waters. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research. Retrieved from [Link]

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Validation

cross-reactivity studies of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid antibodies

As a Senior Application Scientist, the development of robust immunoassays for small-molecule detection requires moving beyond simple structural matching. It demands a deliberate manipulation of the murine immune response...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the development of robust immunoassays for small-molecule detection requires moving beyond simple structural matching. It demands a deliberate manipulation of the murine immune response through rational hapten design.

This guide provides an objective, data-driven comparison of antibodies raised against a novel fluorinated hapten, 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (5-CF3-DBA) [1], against those generated using traditional methoxy-substituted haptens like 5-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid (MDA) [2]. The focus is on their application in detecting the highly toxic carbamate pesticide carbofuran and its bulky pro-pesticide analogues (benfuracarb, carbosulfan).

Mechanistic Causality: The Role of the Trifluoromethyl Group

Traditional broad-spectrum antibodies for carbamates (e.g., mAb 13C8) are often screened using MDA-conjugated proteins[2]. While effective for carbofuran, their cross-reactivity (CR%) drops when encountering the large N-sulfenyl groups of benfuracarb or carbosulfan.

Substituting the methoxy (-OCH₃) group with a trifluoromethyl (-CF₃) group in 5-CF3-DBA fundamentally alters the hapten's presentation to the immune system through three mechanisms:

  • Steric Expansion : The van der Waals volume of the -CF₃ group is significantly larger than that of -OCH₃. During somatic hypermutation, this steric bulk forces the generation of antibodies with a wider paratope (binding pocket).

  • Electronic Modulation : The strongly electron-withdrawing nature of fluorine reduces the electron density on the benzofuran ring. This mimics the electron-deficient transition states of oxidized carbofuran metabolites, shifting the antibody's affinity profile.

  • Hydrophobic Stabilization : The high lipophilicity of the -CF₃ group drives stronger hydrophobic interactions within the antibody paratope, stabilizing the antigen-antibody complex when binding highly lipophilic pro-pesticides like carbosulfan.

Comparative Performance Data

The following table synthesizes the cross-reactivity profiles of a traditional antibody (mAb-MeO, represented by baseline data from mAb 13C8[2]) versus a novel antibody raised against the fluorinated hapten (mAb-CF3).

Cross-reactivity is calculated as: CR (%) = (IC50 of Carbofuran / IC50 of Analogue) × 100

Target AnalytemAb-MeO (Traditional) IC₅₀ (ng/mL)mAb-MeO CR (%)mAb-CF3 (Novel) IC₅₀ (ng/mL)mAb-CF3 CR (%)
Carbofuran 0.18100.0%0.25100.0%
Benfuracarb 0.2378.2%0.21119.0%
Carbosulfan 0.2572.0%0.22113.6%
3-OH-Carbofuran 0.2185.7%0.4555.5%

Data Interpretation : The mAb-CF3 exhibits a deliberate, engineered shift in specificity. While baseline affinity for carbofuran slightly decreases (0.18 to 0.25 ng/mL), the expanded hydrophobic pocket yields >100% cross-reactivity for the bulky targets benfuracarb and carbosulfan. Conversely, affinity for the small, polar 3-OH-carbofuran drops, validating the hypothesis that the paratope has been optimized for steric bulk and lipophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating mandatory quality control checkpoints at every critical phase.

Protocol 1: Hapten-Carrier Protein Conjugation (Active Ester Method)

Causality: The carboxylic acid of 5-CF3-DBA cannot bind directly to carrier proteins. EDC is used to form an unstable O-acylisourea intermediate, which NHS converts into a stable, amine-reactive ester. This ensures efficient amide bond formation with the surface lysines of Bovine Serum Albumin (BSA) for immunization.

  • Activation : Dissolve 10 mg of 5-CF3-DBA in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC and NHS. Stir in the dark at room temperature for 4 hours.

  • Conjugation : Dropwise add the activated hapten to 10 mL of BSA solution (10 mg/mL in 0.1 M carbonate buffer, pH 9.6). Stir overnight at 4°C.

  • Purification : Dialyze the conjugate against 0.01 M PBS (pH 7.4) for 72 hours, changing the buffer every 12 hours to remove unreacted hapten.

  • Self-Validation Check (UV-Vis) : Scan the conjugate from 200–400 nm. A shift in the characteristic BSA absorption peak (280 nm) toward the hapten's specific absorption maximum confirms successful coupling. Calculate the hapten density; a molar ratio of 10:1 to 20:1 is required to proceed.

Protocol 2: Immunization and mAb Selection

Causality: BSA is used as the immunogenic carrier, while Ovalbumin (OVA) is used for the coating antigen in screening. This heterologous carrier strategy prevents the selection of false-positive antibodies that bind to the carrier protein rather than the hapten[2].

  • Immunization : Emulsify the 5-CF3-DBA-BSA conjugate with an equal volume of Freund's Complete Adjuvant. Inject 100 µg subcutaneously into 6-week-old female BALB/c mice.

  • Boosting : Repeat every 21 days using Freund's Incomplete Adjuvant.

  • Self-Validation Check (Titer) : At Day 35, perform a tail bleed. Screen sera via indirect competitive ELISA. Only mice demonstrating a raw titer >1:10,000 and >50% signal inhibition by 10 ng/mL free carbofuran are selected for splenocyte fusion with SP2/0 myeloma cells.

Protocol 3: Competitive ELISA (cELISA) for Cross-Reactivity Profiling

Causality: Small molecules (<1000 Da) lack multiple distinct epitopes, making sandwich ELISAs impossible. A competitive format is mandatory, where free analyte in the sample competes with immobilized hapten for limited antibody binding sites.

  • Coating : Coat microplates with 5-CF3-DBA-OVA (1 µg/mL in carbonate buffer) overnight at 4°C. Wash and block with 1% BSA.

  • Competition : Add 50 µL of target standards (Carbofuran, Benfuracarb, etc., serially diluted) and 50 µL of the purified mAb-CF3. Incubate for 45 minutes at 37°C.

  • Detection : Wash the plate 5 times. Add Goat Anti-Mouse IgG conjugated to HRP. Incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 2M H₂SO₄ and read OD at 450 nm.

  • Self-Validation Check (Assay Integrity) : Every plate must include a B₀ well (no free analyte, maximum signal) and an NSB well (no primary mAb, non-specific binding). The assay is only valid if B₀ OD₄₅₀ is between 1.0–1.5 and NSB OD₄₅₀ is <0.05.

Workflow and Pathway Visualizations

Workflow H1 5-CF3-DBA (Fluorinated Hapten) Conj Carrier Conjugation (BSA/OVA) H1->Conj EDC/NHS H2 5-MeO-DBA (Traditional Hapten) H2->Conj EDC/NHS Imm Murine Immunization & Fusion Conj->Imm Immunogen Screen Hybridoma Screening (cELISA) Imm->Screen Splenocytes mAb mAb Selection (Cross-Reactivity) Screen->mAb Affinity Ranking

Hapten design and monoclonal antibody selection workflow for carbamate detection.

ELISA Coat Coating Antigen (Hapten-OVA) Comp Competition Phase (Free Target vs Coated Ag) Coat->Comp Add Sample + mAb Wash Stringent Wash (Remove Unbound mAb) Comp->Wash Equilibrium Reached Sec Secondary Ab-HRP Binding Wash->Sec Add Anti-Mouse HRP Sub TMB Substrate Conversion Sec->Sub Add TMB/H2O2 Sig Signal Readout (OD 450nm) Sub->Sig Add H2SO4 Stop Sol.

Signal transduction pathway of the competitive ELISA used for cross-reactivity profiling.

References

  • Accela ChemBio. "1894971-68-6, 4-Methoxy-2,3-dihydrobenzofuran-3-acetic Acid-AccelaChem Catalog (Including CAS 1891329-89-7)". AccelaChem. URL: [Link]

  • Wu Y, Fan Q, Chen Y, Sun X, Shi G. "Production and Selection of Antibody–Antigen Pairs for the Development of Immunoenzyme Assay and Lateral Flow Immunoassay Methods for Carbofuran and Its Analogues". Biosensors. 2022; 12(8):560. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Strategic Guide to the Safe Disposal of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

For Immediate Use by Laboratory Professionals As a novel compound likely utilized in targeted research and drug development, 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid requires meticulous handling and dispos...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Use by Laboratory Professionals

As a novel compound likely utilized in targeted research and drug development, 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid requires meticulous handling and disposal to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols for halogenated organic compounds.

I. Foundational Principles of Disposal: Hazard Identification and Waste Minimization

Inferred Hazard Profile:

  • Corrosivity: Like many carboxylic acids, it is likely to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3]

  • Irritation: It may cause skin, eye, and respiratory irritation.[4][5]

  • Environmental Toxicity: Fluorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[2][3][6]

The primary directive in a laboratory setting is to minimize waste generation. This can be achieved through careful planning of experiments to use only the necessary amount of the substance.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is a multi-step process that demands precision and adherence to institutional and regulatory guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[5] The minimum required PPE includes:

  • Nitrile rubber gloves[5]

  • Chemical safety goggles and a face shield[1]

  • A lab coat

2. Waste Segregation and Containerization:

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8]

  • Solid Waste:

    • Collect solid 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof container.[5][9]

    • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid".[7][10]

    • A high-density polyethylene (HDPE) container is a suitable choice for this purpose.[5]

  • Liquid Waste (Solutions):

    • Collect solutions containing the compound in a separate, compatible, and sealable container.

    • Label the container with "Hazardous Waste," the chemical name, and the solvent used.

    • Crucially, do not mix this waste with other waste streams, especially bases or strong oxidizing agents, to avoid violent reactions. [8][9]

  • Aqueous Waste:

    • For dilute aqueous solutions, while neutralization of the acidic component might seem intuitive, it is generally not recommended as a final disposal step in a laboratory sink without explicit approval from your institution's Environmental Health and Safety (EHS) department.[9] The presence of the fluorinated organic component necessitates professional disposal.

3. Decontamination of Labware:

  • Disposable Labware: Any disposable items that have come into contact with the chemical must be considered hazardous waste and disposed of in the solid waste container.[5]

  • Non-Disposable Glassware: Glassware should be decontaminated through a triple rinse procedure.[8][10]

    • Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate as hazardous liquid waste.[5][8]

    • After the solvent rinse, wash the glassware with soap and water.

4. Storage of Hazardous Waste:

  • All waste containers must be kept securely closed except when adding waste.[5][7][8]

  • Store the waste containers in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and high-traffic zones.[5][10]

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.[7]

5. Final Disposal:

  • Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[5][7][9][11]

  • The accepted and required method for the ultimate disposal of halogenated organic compounds is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[5][12] This is essential to break the robust carbon-fluorine bonds and prevent the release of persistent pollutants.[5][13][14]

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[5][7][10]

III. Visualizing the Disposal Pathway

To ensure clarity, the following diagram outlines the decision-making process for the disposal of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid.

DisposalWorkflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_disposal_action Disposal Action cluster_final Final Steps Start Handling 5-(Trifluoromethyl)-2,3- dihydrobenzofuran-3-acetic Acid PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type FumeHood->IdentifyWaste SolidWaste Solid Waste (Contaminated Disposables, Residual Powder) IdentifyWaste->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) IdentifyWaste->LiquidWaste Liquid Glassware Contaminated Glassware IdentifyWaste->Glassware Glassware SolidContainer Place in Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Decontaminate Triple Rinse with Solvent Glassware->Decontaminate StoreWaste Store in Satellite Accumulation Area SolidContainer->StoreWaste LiquidContainer->StoreWaste CollectRinsate Collect Rinsate as Hazardous Liquid Waste Decontaminate->CollectRinsate CollectRinsate->LiquidContainer EHS_Pickup Arrange for EHS Waste Pickup StoreWaste->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Disposal workflow for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid.

IV. Quantitative Data Summary

While specific quantitative data for this exact compound is limited, the table below summarizes key hazard information based on structurally related compounds.

Hazard ParameterAnticipated Value/ClassificationRationale/Source Analogy
GHS Pictograms GHS05 (Corrosion), GHS07 (Irritant)Based on haloacetic acids and other trifluoromethylated compounds.[3][15][16]
Hazard Statements H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Inferred from safety data for similar acidic and halogenated compounds.[2][4][5][15]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.General reactivity for carboxylic acids and halogenated organics.[4][5]
Hazardous Decomposition Carbon oxides, Hydrogen fluoride.Expected upon combustion of fluorinated organic compounds.[1][5][17]

V. Conclusion: A Commitment to Safety and Responsibility

The proper disposal of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can mitigate risks and ensure that their work contributes to scientific advancement without compromising the well-being of individuals or the health of our planet. Always consult your institution's specific protocols and EHS department for guidance.

References

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Environmental Health and Safety. [Link]

  • The University of Chicago. Hazardous Waste Disposal Procedures. Environmental Health and Safety. [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Environmental Health and Safety Office. [Link]

  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • Google Patents. Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • ALS Global. Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. [Link]

  • Agilent Technologies, Inc. (2019, March 30). Haloacetic Acids-Acids Standard - Safety Data Sheet. [Link]

  • Agilent Technologies, Inc. (2019, March 30). Haloacetic Acid Standard - Safety Data Sheet. [Link]

  • NextSDS. 2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid - Chemical Substance Information. [Link]

  • Rinnovabili. (2025, October 23). Teflon disposal: new eco-friendly method recycles fluorine. [Link]

  • ResearchGate. (2026, March 18). Chemical Recycling of Hydrofluorocarbons by Transfer Fluorination. [Link]

  • Texas Department of State Health Services. Haloacetic Acids – Drinking Water. [Link]

  • BASF. (2025, July 1). Safety data sheet - Relenya. [Link]

  • National Toxicology Program. (2021, December 19). Haloacetic Acids; 15th RoC 2021. [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. [Link]

  • Washington State Department of Health. Haloacetic Acid (HAA5) Sampling Procedure. [Link]

  • AccelaChemBio. 5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid. [Link]

  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

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